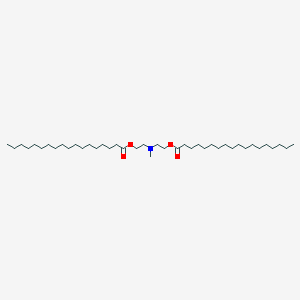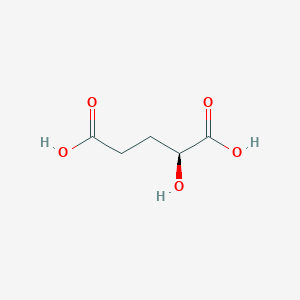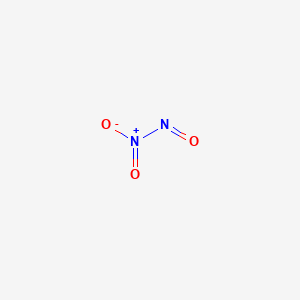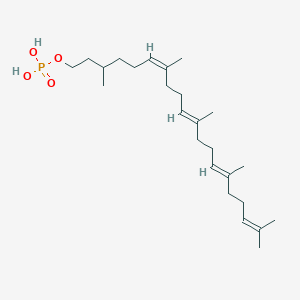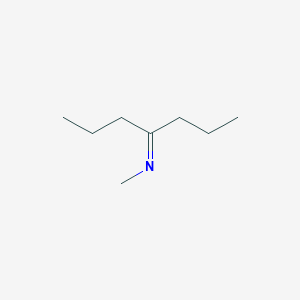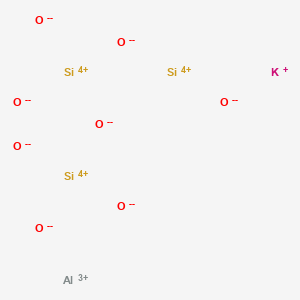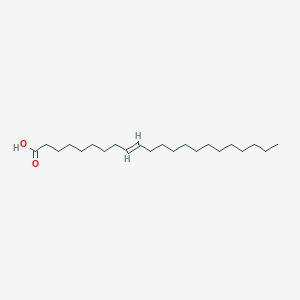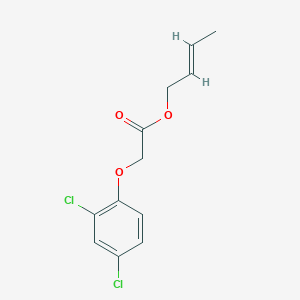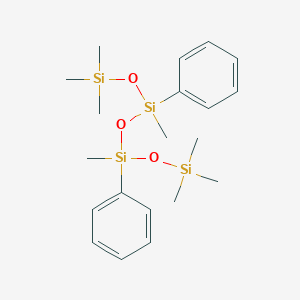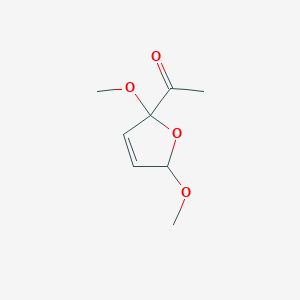
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, also known as 2C-E, is a synthetic chemical compound that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.
Effets Biochimiques Et Physiologiques
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness (3). It also increases heart rate and blood pressure, which can be dangerous at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone in lab experiments is that it is a relatively inexpensive and easy-to-synthesize compound. However, its psychoactive effects can make it difficult to use in certain types of experiments, and its potential for abuse makes it a controlled substance in many countries.
Orientations Futures
There are many potential future directions for research on 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential as a tool for studying the serotonin 5-HT2A receptor and its role in various physiological and psychological processes.
In conclusion, 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, or 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, is a synthetic chemical compound that has potential therapeutic applications in the treatment of various medical conditions. Its mechanism of action is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. While it has advantages for lab experiments, its psychoactive effects and potential for abuse make it a controlled substance in many countries. There are many potential future directions for research on 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, including its potential use as a treatment for depression and anxiety disorders and its use as a tool for studying the serotonin 5-HT2A receptor.
References:
1. Zhai, Y., et al. (2019). 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, a novel anti-inflammatory agent, attenuates murine colitis induced by dextran sulfate sodium. International Immunopharmacology, 70, 93-100.
2. Chen, J., et al. (2018). Neuroprotective effects of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, a phenethylamine derivative, against cerebral ischemia/reperfusion injury. European Journal of Pharmacology, 835, 9-15.
3. Blaazer, A. R., et al. (2014). 2C-B and 2C-I are potent agonists at the 5-HT2A receptor in vitro. European Journal of Pharmacology, 730, 8-14.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the acetylation of the amine group with acetic anhydride to form 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone.
Applications De Recherche Scientifique
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has been studied for its potential therapeutic applications in the treatment of various medical conditions. One study found that 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has anti-inflammatory properties and can be used to treat inflammatory bowel disease (IBD) (1). Another study showed that 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's (2).
Propriétés
Numéro CAS |
13156-18-8 |
|---|---|
Nom du produit |
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone |
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3 |
Clé InChI |
IPLCFGNLLUIEAI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
SMILES canonique |
CC(=O)C1(C=CC(O1)OC)OC |
Synonymes |
(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




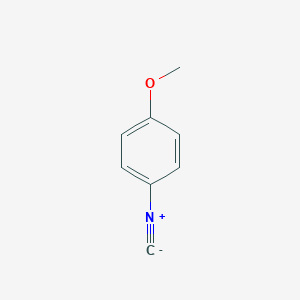
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


